Propargyl bromide
Overview
Description
Synthesis Analysis
Propargyl bromide can be synthesized through several methods, including the reaction of propargyl alcohol with hydrobromic acid or through the substitution reactions involving propargyl derivatives. The reaction conditions vary, aiming to optimize yield and purity. For instance, the reaction between pyridine and propargyl bromide under mild conditions produces poly(propargyl pyridinium bromide), a conjugated polyelectrolyte with notable fluorescence enhancements upon interaction with specific anions or upon heating, indicating the functional versatility of propargyl bromide derivatives (Zhou, Gao, & Chen, 2012).
Molecular Structure Analysis
The molecular ion of propargyl bromide has been investigated using techniques such as mass-analyzed ion kinetic energy spectrometry (MIKES), revealing insights into its photodissociation dynamics. These studies highlight the anisotropic dissociation in the repulsive excited electronic states and the statistical dissociation in the ground electronic state, contributing to a deeper understanding of its molecular structure and behavior under different energy states (Kim, Choe, & Kim, 2000).
Chemical Reactions and Properties
Propargyl bromide participates in various chemical reactions, such as the hydroboration with dialkylboranes, leading to regioselective formation of bromopropenyl dialkylboranes and subsequent transformation into allylic boron species. These reactions are foundational in synthesizing complex organic molecules, demonstrating propargyl bromide's versatility as a reagent (Lombardo, Morganti, & Trombini, 2000).
Physical Properties Analysis
Propargyl bromide's physical properties, such as volatility, adsorption, and degradation in soil, are crucial for its application as a soil fumigant and for understanding its environmental impact. Its behavior in different soils and under various conditions has been thoroughly evaluated, providing valuable data for its safe and effective use (Yates & Gan, 1998).
Chemical Properties Analysis
The chemical properties of propargyl bromide, including its reactivity with different reagents and conditions, have been extensively studied. For instance, its reaction with aldehydes in the presence of metallic tin produces homopropargylalcohols and homoallenylalcohols, showcasing its utility in synthesizing a wide range of organic compounds with diverse functionalities (Wu, Huang, & Gao, 1990).
Scientific Research Applications
Catalytic Applications : Propargyl bromide is used as a catalyst in chemical synthesis. For instance, Indium(III) bromide catalyzes the propargylation of heteroaromatic systems using α-aryl-substituted propargyl alcohols, which results in high yields and regioselectivity for synthesizing propargylated heterocycles (Yadav et al., 2007).
Agricultural Applications : Propargyl bromide shows potential in agriculture for controlling barnyardgrass and Fusarium oxysporum in soils. However, its effectiveness varies due to rapid degradation and high adsorption (Ma et al., 2001). It has been identified as a promising alternative soil fumigant with a short degradation time, posing minimal environmental risks (Yates & Gan, 1998), and is effective in controlling soil-borne pests and weeds at lower rates than traditional fumigants in the California cut flower and bulb industry (Zasada et al., 2007).
Fluorescence Applications : Poly(propargyl pyridinium bromide) exhibits strong fluorescence emissions, making it promising for fluorescence-based applications after enhancements by anions and heating (Zhou et al., 2012).
Chemical Reactions and Intermediates : Propargyl bromide reacts with various compounds and can form intermediates in chemical reactions. For example, it reacts with aldehydes at room temperature in aqueous media to yield homopropargylic alcohols, influenced by the presence of metallic zinc (Yavari & Riazi-Kermani, 1995). Also, the propargyl-allenylindium system produces transient organoindium intermediates with solvent and methyl substitution influencing the reaction process (Miao et al., 2004).
Photodissociation Dynamics : Propargyl bromide's molecular ion undergoes anisotropic dissociation in repulsive excited electronic states at various wavelengths, with statistical dissociation observed under certain conditions (Kim et al., 2000). Additionally, its photodissociation and photoionization dynamics have been studied, revealing various reaction paths and product kinetic energies (Fan & Pratt, 2006).
Environmental Considerations : The degradation of propargyl bromide in soil is influenced by factors such as soil moisture, with irrigation management impacting its efficiency for pest control (Allaire et al., 2005). Soil organic matter content also influences its degradation, but repeated application does not increase the degradation rate (Papiernik et al., 2002).
Safety Considerations : Propargyl bromide, along with propargyl halides and allene, poses potential hazards in storage, use, and transportation, but these risks can be mitigated by dilution with toluene (Forshey et al., 1969).
Safety And Hazards
Future Directions
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl bromide will continue to play a significant role in organic synthesis in the future .
properties
IUPAC Name |
3-bromoprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br/c1-2-3-4/h1H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORCIIVHUBAYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br | |
Record name | 3-BROMOPROPYNE | |
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DSSTOX Substance ID |
DTXSID3042340 | |
Record name | Propargyl bromide | |
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Molecular Weight |
118.96 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-bromopropyne appears as a colorless to light yellow liquid substance with a sharp odor. Flash point 65 °F. Denser than water and insoluble in water. Vapors are heavier than air. May be irritating to skin and eyes. Used to make other chemicals. It may decompose explosively with mild shock., Colorless liquid with a pungent odor; [NJ-HSFS] | |
Record name | 3-BROMOPROPYNE | |
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Boiling Point |
190 to 194 °F at 760 mmHg (EPA, 1998), 89 °C | |
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Record name | 3-BROMO-1-PROPYNE | |
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Flash Point |
50 °F (EPA, 1998), 50 °F, 10.0 °C (closed cup); 18.0 °C (open cup) | |
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Solubility |
Soluble in ethanol, ether, benzene, carbon tetrachloride, and chloroform, In water, 1.49X10+4 mg/L at 25 °C | |
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Density |
1.564 to 1.57 (EPA, 1998), 1.579 g/cu cm at 19 °C | |
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Vapor Density |
4.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.87 (Air = 1) | |
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Vapor Pressure |
108.0 [mmHg] | |
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Product Name |
Propargyl bromide | |
Color/Form |
Liquid, Colorless, crystalline | |
CAS RN |
106-96-7 | |
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Record name | 3-Bromopropyne | |
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Melting Point |
-77.9 °F (EPA, 1998) | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Citations
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